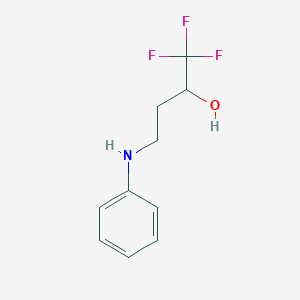

4-Anilino-1,1,1-trifluoro-2-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

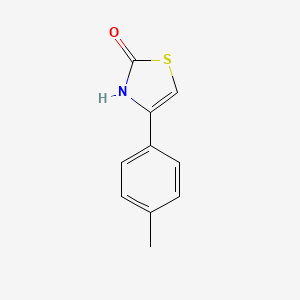

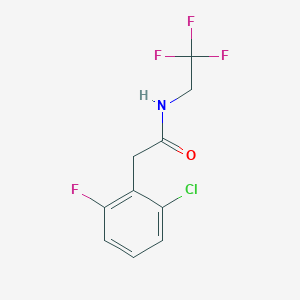

4-Anilino-1,1,1-trifluoro-2-butanol is a chemical compound with the molecular formula C10H12F3NO . It is also known as 1,1,1-trifluoro-4-(phenylamino)butan-2-ol .

Synthesis Analysis

The synthesis of 4-Anilino-1,1,1-trifluoro-2-butanol and its derivatives has been studied . A number of new 4-anilinoquinazolines were synthesized starting from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one . The reactions of the title compounds with cyclic secondary amines involved substitution of the 7-fluorine atom with retention of the methylsulfanyl group on C2 .Molecular Structure Analysis

The molecular structure of 4-Anilino-1,1,1-trifluoro-2-butanol can be analyzed based on its molecular formula C10H12F3NO . The InChI code for this compound is 1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Anilino-1,1,1-trifluoro-2-butanol include its density, melting point, boiling point, structure, formula, and molecular weight .Applications De Recherche Scientifique

Drug Synthesis and Medicinal Chemistry

4-Anilino-1,1,1-trifluoro-2-butanol serves as a versatile building block in drug synthesis. Researchers utilize its trifluoromethyl group to modify existing drug molecules or create novel compounds. The trifluoromethyl moiety can enhance drug potency, metabolic stability, and pharmacokinetics. By incorporating this compound, medicinal chemists can fine-tune drug properties and improve therapeutic efficacy .

Fluorine-Containing Derivatives for Antiviral Activity

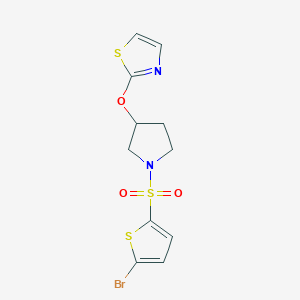

Modification of 4-Anilino-1,1,1-trifluoro-2-butanol at specific positions can lead to derivatives with antiviral activity. For instance, derivatives active against pox viruses have been explored. Researchers investigate the impact of substituents on antiviral efficacy, aiming to develop potent and selective agents .

Tagging Agent for Protein Amino Groups

Due to its reactivity, 1-fluoro-2,4-dinitrobenzene (a derivative of 4-Anilino-1,1,1-trifluoro-2-butanol) is used as a “tagging agent” for free amino groups in proteins. This tagging facilitates protein labeling, purification, and structural studies. Researchers employ it to selectively modify lysine residues in proteins and peptides .

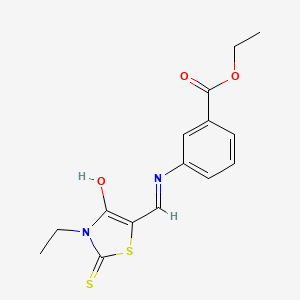

Catalysis and Asymmetric Synthesis

The trifluoromethyl group in 4-Anilino-1,1,1-trifluoro-2-butanol can participate in various catalytic reactions. Researchers explore its use in asymmetric synthesis, where it serves as a chiral auxiliary or ligand. By leveraging its unique properties, chemists aim to develop efficient and enantioselective synthetic methodologies .

Functional Group Tolerance in Palladium-Catalyzed Reactions

Palladium-catalyzed amination reactions benefit from the functional group tolerance of 4-Anilino-1,1,1-trifluoro-2-butanol. It can react with various amines, including primary and secondary alkylamines, arylamines, and ammonia equivalents. The trifluoromethyl substituent enhances the substrate scope and allows for diverse transformations .

Reactions of Hydrazones and Indoles

Researchers have explored the reactivity of 4-Anilino-1,1,1-trifluoro-2-butanol in hydrazone-based reactions. Both intermolecular and intramolecular reactions involving hydrazones have been investigated. Additionally, the compound participates in reactions with indoles, pyrroles, and carbazoles, leading to diverse products .

Propriétés

IUPAC Name |

4-anilino-1,1,1-trifluorobutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMZZDXUOSEQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anilino-1,1,1-trifluoro-2-butanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)